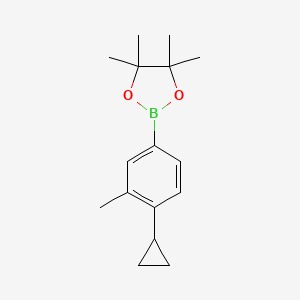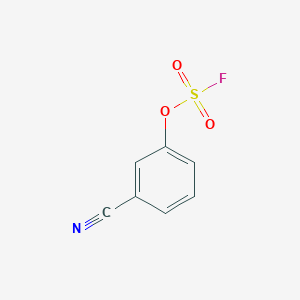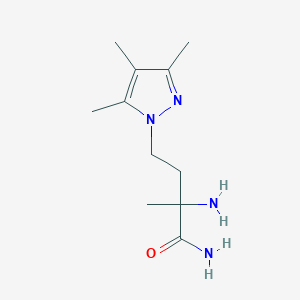
DL--Homomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DL–Homomethionine is a derivative of methionine, an essential amino acid. It is a synthetic compound used primarily in scientific research. The compound has a molecular formula of C6H13NO2S and a molecular weight of 163.24 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
DL–Homomethionine can be synthesized through several methods. One common approach involves the alkylation of methionine with an appropriate alkylating agent under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium hydroxide .
Industrial Production Methods
Industrial production of DL–Homomethionine often involves large-scale synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
DL–Homomethionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in DL–Homomethionine can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides or alkyl halides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
DL–Homomethionine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a model compound for understanding amino acid derivatives.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Mechanism of Action
DL–Homomethionine exerts its effects through various molecular targets and pathways. It can influence the secretion of anabolic hormones, supply fuel during exercise, and enhance mental performance during stress-related tasks. The compound interacts with enzymes and receptors involved in amino acid metabolism, leading to its diverse physiological effects .
Comparison with Similar Compounds
DL–Homomethionine is unique compared to other methionine derivatives due to its specific structure and properties. Similar compounds include:
Methionine: The parent compound, essential for protein synthesis.
DL-Methionine: A racemic mixture of D- and L-methionine, used in animal feed and supplements.
S-Methylmethionine: Known for its role in plant metabolism and stress response.
DL–Homomethionine stands out due to its synthetic origin and specific applications in research and industry.
Properties
Molecular Formula |
C6H12O3S |
|---|---|
Molecular Weight |
164.22 g/mol |
IUPAC Name |
3-hydroxy-5-methylsulfanylpentanoic acid |
InChI |
InChI=1S/C6H12O3S/c1-10-3-2-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9) |
InChI Key |
GSKBRSYYWPTGJO-UHFFFAOYSA-N |
Canonical SMILES |
CSCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



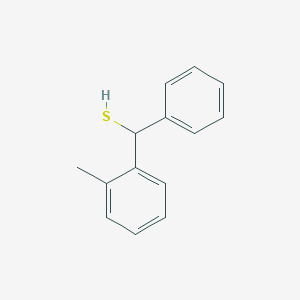
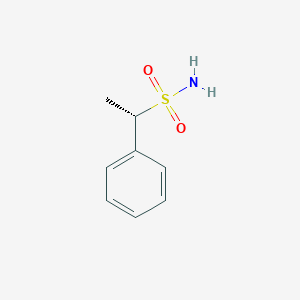
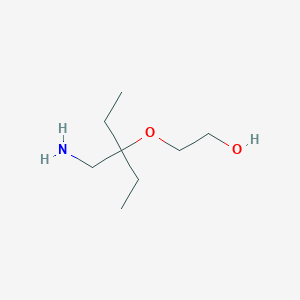
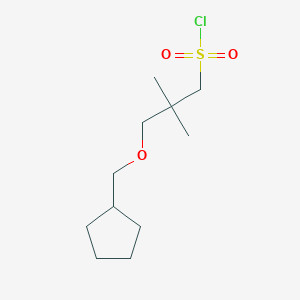

![(5-Chlorobenzo[D]isothiazol-3-YL)methanamine](/img/structure/B13630163.png)
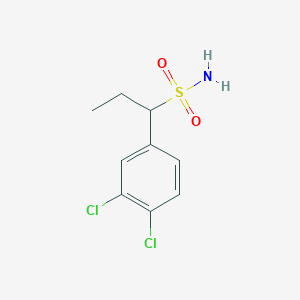
![Spiro[chromane-4,2'-oxirane]](/img/structure/B13630182.png)
